
Phenyl 6-(2-hydroxyethylamino)pyridin-3-ylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl 6-(2-hydroxyethylamino)pyridin-3-ylcarbamate is a chemical compound that belongs to the class of carbamates This compound is characterized by the presence of a phenyl group, a pyridinyl group, and a hydroxyethylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 6-(2-hydroxyethylamino)pyridin-3-ylcarbamate can be achieved through a catalyst-free method. This involves the reaction of N-hetaryl ureas with alcohols. The reaction proceeds through the intermediate formation of hetaryl isocyanates, which then react with the alcohol to form the desired carbamate . The reaction conditions are typically mild, and the yields are generally good to high.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing environmentally friendly techniques to minimize waste and energy consumption.
化学反应分析
Types of Reactions
Phenyl 6-(2-hydroxyethylamino)pyridin-3-ylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridinyl ring can be reduced under specific conditions to form dihydropyridine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Phenyl 6-(2-hydroxyethylamino)pyridin-3-ylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of phenyl 6-(2-hydroxyethylamino)pyridin-3-ylcarbamate involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their activity. The pyridinyl ring can interact with enzyme active sites, potentially inhibiting or modifying their function. The exact pathways and molecular targets are still under investigation.
相似化合物的比较
Similar Compounds
- N-pyridin-2-yl carbamates
- N-quinolin-2-yl carbamates
- N-isoquinolin-1-yl carbamates
Uniqueness
Phenyl 6-(2-hydroxyethylamino)pyridin-3-ylcarbamate is unique due to the presence of the hydroxyethylamino group, which imparts specific chemical reactivity and potential biological activity. Compared to other similar compounds, it offers a distinct combination of functional groups that can be exploited for various applications.
属性
分子式 |
C14H15N3O3 |
|---|---|
分子量 |
273.29 g/mol |
IUPAC 名称 |
phenyl N-[6-(2-hydroxyethylamino)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C14H15N3O3/c18-9-8-15-13-7-6-11(10-16-13)17-14(19)20-12-4-2-1-3-5-12/h1-7,10,18H,8-9H2,(H,15,16)(H,17,19) |
InChI 键 |
XAHHTTXJAIYCLX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CN=C(C=C2)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




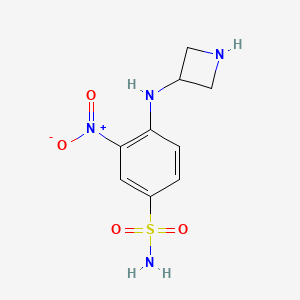
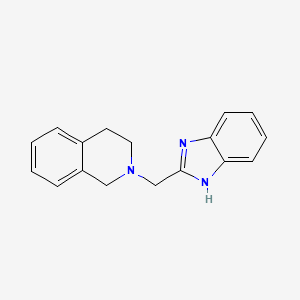
![3-(Difluoromethoxy)-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline](/img/structure/B13878386.png)
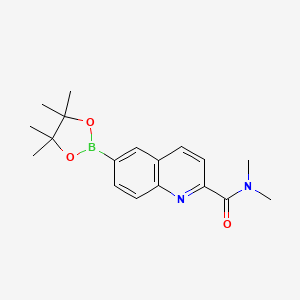

![Carbamic acid, N-[4-(formylamino)phenyl]-, methyl ester](/img/structure/B13878394.png)
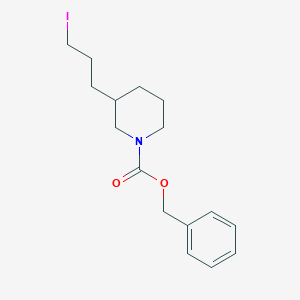
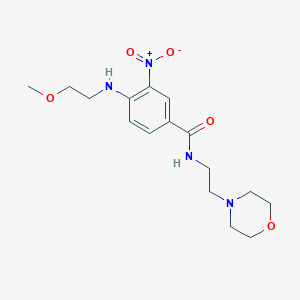


![N-[(4-chlorophenyl)methyl]-2-morpholin-4-ylsulfonylethanamine](/img/structure/B13878424.png)

